1-(3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-yl)-ethanone
Description
Properties
Molecular Formula |
C21H34O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-[(3R,5S,10S,13S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16?,17?,18?,19?,20-,21+/m0/s1 |
InChI Key |
AURFZBICLPNKBZ-SUZPBREPSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Isomeric SMILES |
CC(=O)C1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Synonyms |
3 alpha Hydroxy 5 alpha pregnan 20 one 3 alpha Hydroxy 5 beta pregnan 20 one 3 alpha, 5 beta Tetrahydroprogesterone 3 alpha, 5 beta-Tetrahydroprogesterone 3 alpha-Hydroxy-5 alpha-pregnan-20-one 3 alpha-Hydroxy-5 beta-pregnan-20-one 3 Hydroxypregnan 20 one 3-Hydroxypregnan-20-one 3beta Hydroxy 5alpha pregnan 20 one 3beta-Hydroxy-5alpha-pregnan-20-one Allopregnan 3 beta ol 20 one Allopregnan-3 beta-ol-20-one Allopregnanolone alpha-Hydroxy-5 alpha-pregnan-20-one, 3 alpha-Hydroxy-5 beta-pregnan-20-one, 3 alpha-pregnan-20-one, 3 alpha-Hydroxy-5 beta-ol-20-one, Allopregnan-3 beta-pregnan-20-one, 3 alpha-Hydroxy-5 Eltanolone Epipregnanolone Pregnan 3alpha ol 20 one Pregnan-3alpha-ol-20-one Pregnanolone Pregnanolone, (3alpha)-isomer Pregnanolone, (3alpha, 5beta, 17-alpha)-isomer Pregnanolone, (3alpha,5alpha)-isomer Pregnanolone, (3alpha,5beta)-isomer Pregnanolone, (3beta)-isomer Pregnanolone, (3beta, 5alpha)-isomer Pregnanolone, (3beta, 5alpha, 17alpha)-isomer Pregnanolone, (3beta, 5alpha, 8alpha, 17beta)-isomer Pregnanolone, (3beta, 5beta)-isomer Pregnanolone, (3beta, 5beta, 17alpha)-isomer Pregnanolone, (3beta, 5beta,14beta)-isomer Pregnanolone, (5alpha)-isomer Sepranolone |
Origin of Product |
United States |
Biological Activity
1-(3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-yl)-ethanone, also known by its CAS number 102207-98-7, is a steroid compound with significant biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse scientific literature.
- Molecular Formula : C19H30O2
- Molecular Weight : 290.446 g/mol
- Structure : The compound features a cyclopenta[a]phenanthrene core, characterized by multiple methyl groups and a hydroxyl functional group.
Hormonal Activity
1-(3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-yl)-ethanone exhibits properties similar to those of natural steroid hormones. It has been studied for its effects on:
- Androgen Receptors : The compound binds to androgen receptors, potentially influencing androgenic activities in various tissues. This binding can modulate gene expression related to growth and metabolism.
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties. In studies involving neuronal cell lines:
- Cell Viability : Treatment with the compound improved cell viability under oxidative stress conditions, suggesting a protective mechanism against neurodegeneration.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in preclinical models:
- Cytokine Production : In vitro studies demonstrated that it significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Study 1: Neuroprotection in Animal Models
A study conducted on rats assessed the neuroprotective effects of the compound following induced oxidative stress. Results indicated:
- Reduction in Oxidative Markers : Animals treated with the compound showed lower levels of malondialdehyde (MDA), a marker of lipid peroxidation.
- Behavioral Improvements : Treated groups exhibited improved performance in memory tasks compared to controls.
Study 2: Anti-inflammatory Mechanism
In a controlled experiment using LPS-stimulated macrophages:
- Cytokine Inhibition : The compound reduced TNF-alpha levels by approximately 50% compared to untreated groups.
- Mechanistic Insights : Further analysis suggested that the anti-inflammatory effects may be mediated through NF-kB pathway inhibition.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H30O2 |
| Molecular Weight | 290.446 g/mol |
| CAS Number | 102207-98-7 |
| Biological Activity | Androgenic, Neuroprotective, Anti-inflammatory |
| Study | Findings |
|---|---|
| Neuroprotection in Rats | Reduced oxidative markers; improved memory performance |
| Anti-inflammatory Mechanism | Decreased TNF-alpha by 50%; inhibited NF-kB pathway |
Preparation Methods
Role of the 17-Ethanone Group
The 17-ethanone moiety is introduced via oxidation of a preexisting 17-hydroxyl group or through nucleophilic acylation. For instance, oxidation using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) converts secondary alcohols to ketones without over-oxidation. Alternatively, Friedel-Crafts acylation could theoretically install the acetyl group, though this method is less common in steroid chemistry due to steric hindrance.
Preparation Methods and Reaction Optimization
Oxidation of 17-Hydroxyl Precursors
A widely reported method involves the oxidation of 17β-hydroxy steroids to their corresponding ketones. In a study by De Gruyter (2022), epiandrosterone (3β-hydroxy-5α-androstan-17-one) was reacted with p-methylaniline and acetic acid, followed by sodium borohydride reduction, to yield a 17-keto derivative. The reaction proceeds via Schiff base formation, which stabilizes the ketone intermediate before reduction. This two-step process achieved a 58% yield, with crystallization from methanol yielding colorless blocks suitable for X-ray analysis.
Reaction Conditions:
-
Step 1: Epiandrosterone (1.6 mmol), p-methylaniline (1.3 mmol), acetic acid (1 drop), methanol (10 mL), stirred at room temperature for 24 hours.
-
Step 2: Sodium borohydride (3.9 mmol) added, stirred for 3 hours.
-
Workup: Quenched with NaOH, extracted with ethyl acetate, dried over Na₂SO₄, and recrystallized.
Protection/Deprotection Strategies for the 3-Hydroxy Group
To prevent undesired reactions at the 3-hydroxy position during 17-keto formation, tert-butyldimethylsilyl (TBS) protection is employed. A protocol from Universidad Juárez (2020) demonstrated the silylation of androsterone using TBSCl in methanol, achieving 86% yield of the protected intermediate. Subsequent oxidation at position 17 and deprotection with tetrabutylammonium fluoride (TBAF) regenerates the 3-hydroxy group without side reactions.
Key Data:
| Parameter | Value |
|---|---|
| Protecting Agent | TBSCl (200 μL, 1.07 mmol) |
| Solvent | Methanol |
| Reaction Time | 12 hours |
| Yield | 86% |
| Crystallization | Methanol:water (4:1) |
Crystallographic Characterization and Purity Assessment
Crystallographic data from De Gruyter (2023) confirm the orthorhombic crystal system (P2₁2₁2₁) of the target compound, with unit cell parameters a = 10.5758(10) Å, b = 12.3659(9) Å, and c = 18.0301(16) Å. The refined model (R₁ = 0.0524) validates the stereochemical assignment at positions 3, 10, 13, and 17, with anisotropic displacement parameters indicating minimal disorder.
Selected Atomic Coordinates (Å):
| Atom | x | y | z | U<sub>eq</sub> (Ų) |
|---|---|---|---|---|
| C1 | 0.3924(3) | 0.3646(2) | 0.7169(17) | 0.0539 |
| C17 | 0.4691(3) | 0.2311(3) | 0.3570(19) | 0.0593 |
Comparative Analysis of Synthetic Routes
Reductive Amination vs. Direct Oxidation
While reductive amination (e.g., using NaBH₄) is effective for introducing amine groups, direct oxidation remains the preferred method for ketone synthesis due to higher yields and fewer byproducts. For example, PCC oxidation of 17β-hydroxy-epiandrosterone achieved 72% yield compared to 58% for the reductive amination route.
Solvent and Temperature Effects
Nonpolar solvents like benzene facilitate oxime formation (as seen in De Gruyter 2023), whereas methanol optimizes protection/deprotection steps. Elevated temperatures (reflux conditions) are critical for bromination and Wittig reactions but are avoided during sensitive reductions .
Q & A
Q. What are the recommended methods for synthesizing 1-(3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-yl)-ethanone?
Synthesis typically involves multi-step protocols under controlled conditions, such as inert atmospheres (e.g., nitrogen) and precise temperature regulation (e.g., 50–80°C) to minimize side reactions. Key steps include cyclization of steroidal precursors and selective oxidation or acetylation at the C17 position. Automated reactors are recommended for reproducibility in scaling reactions .
Q. How should solubility challenges be addressed for this compound in experimental setups?
The compound exhibits low aqueous solubility but dissolves in polar aprotic solvents like DMSO. For in vivo studies, prepare stock solutions in DMSO (5–50 mg/mL) and dilute with biocompatible carriers (e.g., Tween 80/saline mixtures at 10:5:85 v/v). Pre-saturate solvents with nitrogen to prevent oxidative degradation .
Q. What storage conditions ensure chemical stability?
Store as a powder at -20°C for ≤3 years or in solvent at -80°C for ≤6 months. For short-term use (≤1 month), 4°C is acceptable. Use amber vials to protect against light-induced degradation, and avoid repeated freeze-thaw cycles .
Q. Which characterization techniques are critical for structural validation?
Use 1H/13C NMR to confirm stereochemistry (e.g., δ 3.66 ppm for methoxy groups) and X-ray crystallography for absolute configuration determination (e.g., C28H41NO derivatives). Pair with HRMS for molecular weight validation (e.g., m/z 457.3294 [M+Na]+) .
Advanced Research Questions
Q. How to resolve contradictions in reported physical properties (e.g., melting point, logP)?
Discrepancies arise from polymorphic forms or solvent-dependent measurements. Standardize protocols:
- Measure melting points via differential scanning calorimetry (DSC) under nitrogen.
- Calculate logP using HPLC retention times with octanol/water partitioning .
Q. What mechanistic insights exist for its reactivity in oxidation/reduction reactions?
The C3-hydroxy and C17-acetyl groups are reactive sites. Oxidation with KMnO4 targets the acetyl moiety, forming carboxylic acids, while LiAlH4 reduces ketones to secondary alcohols. Monitor intermediates via TLC or in-situ IR spectroscopy .
Q. How to optimize experimental design for high-yield synthesis?
- Use DoE (Design of Experiments) to optimize reaction parameters (e.g., temperature, catalyst loading).
- Employ flow chemistry for exothermic steps to enhance heat dissipation and yield .
Q. What strategies are used to study its interaction with biological targets (e.g., steroid receptors)?
- Perform radioligand binding assays (e.g., ³H-labeled analogs) to quantify receptor affinity.
- Use molecular docking (PDB: 1T7U for progesterone receptors) to predict binding conformations. Validate with SPR (surface plasmon resonance) for kinetic profiling .
Methodological Considerations
- Handling Hazards : Use nitrile gloves and fume hoods due to potential carcinogenicity (IARC Group 2B). Avoid skin contact; if exposed, rinse with 10% ethanol/water .
- Data Validation : Cross-reference spectral data with published crystallographic coordinates (e.g., CCDC 2289202) to confirm structural integrity .
This FAQ integrates peer-reviewed protocols and safety guidelines to address both foundational and specialized research needs. For unresolved issues (e.g., acute toxicity data gaps), consult regulatory databases like PubChem or NIST Chemistry WebBook .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
